3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Overview
Description
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group attached to an imidazolidinone ring, further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multiple steps:
Formation of the Imidazolidinone Ring: The initial step often involves the reaction of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring. This can be achieved under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the imidazolidinone ring with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: :
Properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEDYGATXHFQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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